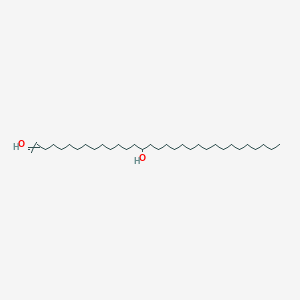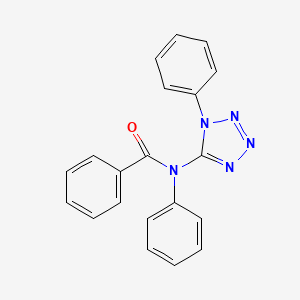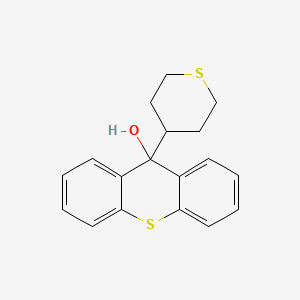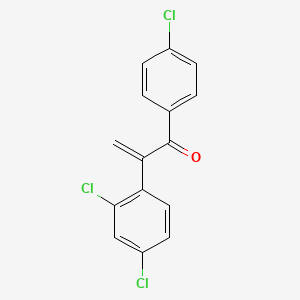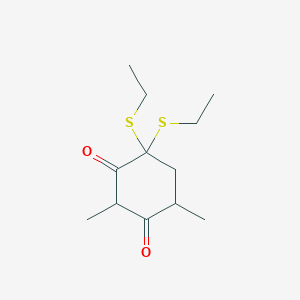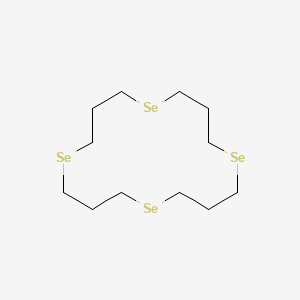
1,5,9,13-Tetraselenacyclohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,9,13-Tetraselenacyclohexadecane is a macrocyclic selenoether compound. It is a 16-membered ring containing four selenium atoms, which gives it unique chemical properties. This compound is of interest in various fields of chemistry due to its ability to form stable complexes with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,9,13-Tetraselenacyclohexadecane can be synthesized by reacting nickel(II) halides (such as NiCl₂, NiBr₂, or NiI₂) with the macrocyclic ligand under anhydrous conditions in n-butanol . The reaction typically yields trans-[NiX₂(this compound)] complexes. The reaction conditions involve maintaining an anhydrous environment to prevent hydrolysis and using n-butanol as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The key factors would include maintaining anhydrous conditions and optimizing the reaction parameters for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,5,9,13-Tetraselenacyclohexadecane primarily undergoes complexation reactions with transition metals. These reactions can be categorized as coordination reactions where the selenium atoms in the macrocycle coordinate with metal centers.
Common Reagents and Conditions
Reagents: Transition metal halides (e.g., NiCl₂, CoCl₂, RhCl₃)
Major Products
The major products of these reactions are metal complexes such as trans-[NiX₂(this compound)] and similar complexes with cobalt, rhodium, and iridium .
Aplicaciones Científicas De Investigación
1,5,9,13-Tetraselenacyclohexadecane has several applications in scientific research:
Chemistry: Used in the synthesis of metal complexes for studying coordination chemistry and ligand field effects.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Potential use in catalysis and materials science due to its unique coordination properties.
Mecanismo De Acción
The mechanism by which 1,5,9,13-tetraselenacyclohexadecane exerts its effects is primarily through coordination with metal centers. The selenium atoms in the macrocycle act as donor atoms, forming stable complexes with transition metals. This coordination can influence the electronic properties of the metal center, making it useful for various applications in catalysis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: A sulfur analog of 1,5,9,13-tetraselenacyclohexadecane, where selenium atoms are replaced by sulfur atoms.
1,5-Diselenacyclooctane: A smaller macrocyclic selenoether with only two selenium atoms.
Uniqueness
This compound is unique due to its larger ring size and the presence of four selenium atoms, which provide distinct coordination chemistry compared to its sulfur analogs and smaller selenoether compounds. The larger ring size allows for the formation of more stable and diverse metal complexes, making it valuable for various applications in chemistry and materials science .
Propiedades
Número CAS |
120039-05-6 |
|---|---|
Fórmula molecular |
C12H24Se4 |
Peso molecular |
484.2 g/mol |
Nombre IUPAC |
1,5,9,13-tetraselenacyclohexadecane |
InChI |
InChI=1S/C12H24Se4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2 |
Clave InChI |
KIYGWVQCYNFXJC-UHFFFAOYSA-N |
SMILES canónico |
C1C[Se]CCC[Se]CCC[Se]CCC[Se]C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
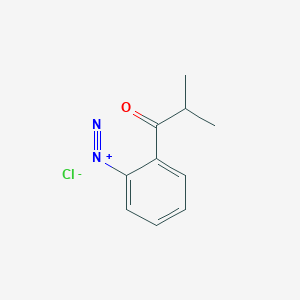

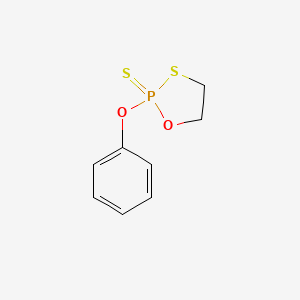

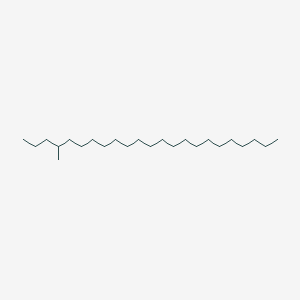
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
